molecular formula C19H18N4O3 B2836454 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1255785-78-4

3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2836454
CAS No.: 1255785-78-4
M. Wt: 350.378
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Description

3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a 3,4-diethoxyphenyl group at the 3-position. The diethoxyphenyl moiety enhances lipophilicity and may influence bioavailability and receptor binding.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18-20-19(24)13-7-5-6-8-14(13)23(18)22-21-17/h5-11,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHSGBDDPJAJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-aminobenzonitrile under acidic conditions to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines and their oxidized or reduced derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step reactions that create the triazole and quinazoline moieties. A recent study highlighted a sustainable synthesis approach using eco-friendly catalysts which improves the yield and efficiency of the process while allowing for extensive functionalization of the compound . Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

One of the notable applications of this compound is its antimicrobial activity. Preliminary investigations have shown that derivatives of this compound exhibit significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. . The structure-activity relationship (SAR) studies suggest that modifications to the diethoxyphenyl group can enhance antimicrobial efficacy.

Anticancer Potential

Research indicates that compounds with a similar structural framework have been explored for anticancer properties. For instance, studies on related triazoloquinazolines have demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancerous cells . Further investigations into the specific anticancer mechanisms of this compound are ongoing.

Inhibition of Kinases

The compound has also been evaluated for its potential as an inhibitor of specific kinases involved in cancer progression and parasitic infections. High-throughput screening assays have identified several triazoloquinazolines as potent inhibitors of Leishmania kinases . This suggests that this compound may serve as a lead compound for developing new treatments against parasitic diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazoloquinazolines revealed that certain modifications significantly enhanced their antimicrobial properties. For example, compounds with different substitutions on the phenyl ring showed varying degrees of efficacy against Staphylococcus aureus strains. This highlights the importance of structural modifications in optimizing biological activity .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that a series of quinazoline derivatives exhibited cytotoxic effects on several cancer cell lines. Notably, one derivative achieved an IC50 value in the low micromolar range against breast cancer cells. This case underscores the potential for further development into anticancer therapeutics based on the triazoloquinazoline scaffold .

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, some derivatives have been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The triazoloquinazolinone scaffold is common among analogs, but substituent position and nature critically determine physicochemical and biological properties:

Key Structural Differences
  • Target Compound : 3-(3,4-Diethoxyphenyl) substitution (C21H21N4O3, MW 377.42 g/mol).
  • 3-Phenyl Analog (): Simpler 3-phenyl substitution (C15H10N4O, MW 262.27 g/mol) .
  • Antihistamine Derivatives (): 4-(3-Chlorophenyl) substitution with varied 1-position groups (e.g., –CH3, –CH2Cl), optimizing antihistamine activity .
  • Anticonvulsant Derivatives (): 4-Phenyl substitution (C16H11N4O, MW 275.29 g/mol), highlighting positional effects on activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility*
Target Compound C21H21N4O3 377.42 ~3.5 Low (DMSO)
3-Phenyl Analog C15H10N4O 262.27 ~2.1 Moderate
Savirin C20H18N4O3S 394.45 ~4.0 Low (DMSO)
4-(3-Chlorophenyl) Derivative C16H11ClN4O 310.74 ~2.8 Moderate
4-Phenyl Anticonvulsant Derivative C16H11N4O 275.29 ~2.3 High

*Estimated based on substituent hydrophobicity and molecular weight.

Stability and Reactivity

  • Hydrolysis Sensitivity (): Base-mediated hydrolysis of triazoloquinazolinones is influenced by substituents. The target compound’s bulky diethoxyphenyl group may reduce hydrolysis rates compared to smaller analogs .

Biological Activity

3-(3,4-Diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazolinone family, characterized by a triazole ring fused to a quinazoline structure. Its molecular formula is C15H16N4O2, and it has a molecular weight of 284.31 g/mol. The presence of the diethoxyphenyl group is significant for its biological activity.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Anticancer Activity : Quinazoline derivatives have been recognized for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in tumor growth and proliferation. The inhibition of EGFR can lead to reduced tumorigenesis in various cancers .
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .
  • Neuroprotective Effects : There is emerging evidence that certain triazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to apoptosis in cancer cells .
  • G-Protein Coupled Receptors (GPCR) : Some studies have shown that related compounds can activate or inhibit GPCRs, which play vital roles in numerous physiological processes. This interaction may lead to therapeutic effects in conditions like overactive bladder syndrome .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its action on the EGFR pathway (IC50 values ranged from 0.9 µM to 3.0 µM) .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of similar triazole compounds against several bacterial strains. The results indicated effective inhibition at concentrations as low as 10 µg/mL for certain derivatives .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism
Compound AAnticancer0.9EGFR Inhibition
Compound BAntimicrobial10Cell Wall Disruption
Compound CNeuroprotective12Oxidative Stress Reduction

Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological ActivityObservations
DiethoxyphenylIncreased potencyEnhances binding affinity
Bromo GroupEnhanced activitySignificant improvement noted

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for triazole ring formation, as they enhance reaction efficiency .
  • Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the quinazolinone core and diethoxyphenyl substituents .
  • Microwave Assistance : Consider microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2–4 hours) and improve yields by 15–20% .

Q. How can structural characterization be validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of diethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.8–4.2 ppm for OCH2_2) and triazole protons (δ 8.1–8.5 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]+^+ at m/z 467.57) and isotopic patterns .
  • X-ray Crystallography : Resolve the fused triazoloquinazolinone core geometry, particularly planarity and dihedral angles between substituents (e.g., 59.3° for phenoxy analogs) .

Q. What are standard protocols for assessing in vitro cytotoxicity?

  • Methodological Answer :

  • Cell Lines : Use NCI-60 panels or specific cancer lines (e.g., A-549 lung carcinoma) .
  • Dose-Response : Test concentrations from 1 nM to 100 µM, with 72-hour incubation.
  • Assays : Employ MTT or SRB assays; validate IC50_{50} values in triplicate. For example, analogs show IC50_{50} values of 2–10 µM in melanoma models .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., variable IC50_{50}) be resolved experimentally?

  • Methodological Answer :

  • Solubility Studies : Address poor aqueous solubility (log Sw_w ≈ -5.63) using co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation .

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 4-position of the quinazolinone core to enhance cell permeability .

  • Comparative Assays : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects.

    Modification Solubility (µg/mL) IC50_{50} (µM) Reference
    Parent Compound0.1227.0 (LOX IMVI)
    -COOH at C45.88.3
    Nanoemulsion Formulation12.414.5

Q. What in silico strategies guide rational design of derivatives with improved target specificity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or VEGF). Prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET Prediction : Apply SwissADME to optimize log P (<5) and polar surface area (~57 Ų) for blood-brain barrier penetration .
  • QSAR Models : Train models on triazoloquinazolinone datasets to correlate substituent electronegativity (e.g., diethoxy vs. methoxy) with activity .

Q. Which mechanistic studies are critical for elucidating the compound’s anticancer activity?

  • Methodological Answer :

  • Kinase Profiling : Screen against a 50-kinase panel (e.g., DiscoverX) to identify targets (e.g., Aurora B inhibition at 50 nM) .
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays. Related compounds show 40–60% apoptosis induction in HeLa cells at 10 µM .
  • Transcriptomics : Use RNA-seq to identify pathways (e.g., p53 or MAPK) modulated post-treatment .

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